MM-589 TFA salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

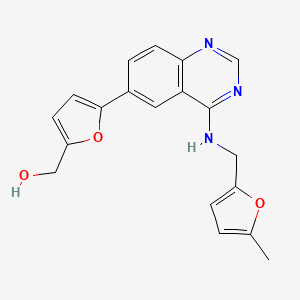

Molecular Structure Analysis

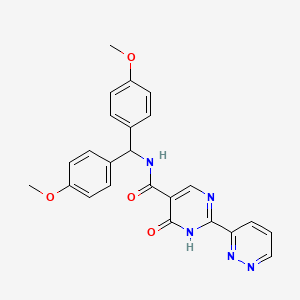

The chemical formula of MM-589 TFA salt is C30H45F3N8O7 . It has a molecular weight of 686.734 . The elemental analysis shows that it contains Carbon (52.47%), Hydrogen (6.61%), Fluorine (8.30%), Nitrogen (16.32%), and Oxygen (16.31%) .Physical And Chemical Properties Analysis

This compound is a solid powder . It is soluble in DMSO . The salt form of the compound usually has enhanced water solubility and stability compared to the free form .Applications De Recherche Scientifique

Environmental Impact and Stability

Trifluoroacetic Acid (TFA) Environmental Dynamics : TFA, a component of MM-589 TFA salt, is produced from several hydrochlorofluorocarbons and hydrofluorocarbons used as refrigerants. It's stable in the environment, accumulating in oceans and other terminal sinks. TFA salts pose low to moderate toxicity to organisms and do not significantly risk human or environmental health under current usage projections (Solomon et al., 2016).

Ionic Liquids for Synthesis : The trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid, related to this compound, has been used as a recyclable and reusable catalyst for synthesizing formamides from primary and secondary amines (Baghbanian & Farhang, 2013).

Chemical Properties and Applications

Chemical Stability and Interaction Studies : Studies of peptide amphiphiles like C16-KTTKS (TFA salt) have shown thermal transitions from nanotapes to micelles, providing insights into the phase behavior of such compounds (Miravet et al., 2013).

Advanced Applications in Material Science : The MOD process using metal trifluoroacetate (TFA) for fabricating YBa2Cu3O7-x coated conductors highlights the role of TFA salts in material science and technology (Tokunaga et al., 2004).

Methodological Advances

Analytical Techniques in Drug Discovery : TFA salts are significant in drug discovery for isolating compounds from chromatography. Methods like capillary electrophoresis and 19F NMR have been developed for quantifying TFA content in drug discovery compounds (Little et al., 2007).

Chromatography Innovations : The use of TFA in hydrophilic interaction liquid chromatography demonstrates its role in altering solute retention and anion exchange properties, offering insights into chromatographic separations (McCalley, 2016).

Historical and Environmental Monitoring

- Historical Environmental Monitoring : Investigations into pre-industrial freshwater samples for TFA presence provide insights into the natural occurrence and historical levels of TFA in the environment, relevant to understanding this compound's environmental distribution (Nielsen et al., 2001).

Mécanisme D'action

Safety and Hazards

Trifluoroacetic acid, a component of MM-589 TFA salt, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

Numéro CAS |

2097887-21-1 |

|---|---|

Formule moléculaire |

C30H45F3N8O7 |

Poids moléculaire |

686.7342 |

Nom IUPAC |

N-((3R,6S,9S,12R)-6-Ethyl-12-methyl-9-(3-(3-methylguanidino)-propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan- 12-yl)isobutyramide trifluoroacetic acid |

InChI |

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1 |

Clé InChI |

NARXNZHWAWPJIY-HTCBAMNXSA-N |

SMILES |

CC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MM-589; MM 589; MM589. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)

![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)

![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)